NCL00017509

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

NCL 00017509 的合成涉及在特定条件下将 6-乙炔基-9H-嘌呤与 3-氨基苯乙酰胺反应。该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并且可能需要加热以促进反应。 然后对产物进行纯化,以通过高效液相色谱 (HPLC) 测定,使纯度≥97% .

工业生产方法

NCL 00017509 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件进行仔细控制,以确保高产率和纯度。 该化合物储存在-20°C下以保持其稳定性 .

化学反应分析

反应类型

由于存在反应性官能团,NCL 00017509 主要进行取代反应。 它还可以参与加成反应,特别是与硫醇基团的加成反应,导致形成硫醇加合物 .

常用试剂和条件

与 NCL 00017509 反应中使用的常用试剂包括硫醇,它们与乙炔基发生反应。 反应通常在 DMSO 等溶剂中在受控温度下进行 .

主要产品

NCL 00017509 反应形成的主要产物包括硫醇加合物和其他取代衍生物。 通常使用 HPLC 和质谱等技术分析这些产物,以确认其结构和纯度 .

科学研究应用

Cancer Therapeutic Applications

- Pancreatic Cancer :

-

Drug Resistance :

- Research indicates that NEK2 inhibition using this compound can sensitize certain cancers to chemotherapy. For instance, in models of primary effusion lymphoma (PEL), NEK2 inhibition reduced drug resistance mediated by ATP-binding cassette (ABC) transporters, leading to enhanced apoptosis and reduced tumor burden .

-

Metastatic Behavior :

- This compound has been shown to affect metastatic behaviors in cancer cells by phosphorylating RhoGDI1, which is involved in cytoskeletal dynamics and cell motility. This action promotes the proliferation and invasiveness of cancer cells, suggesting that targeting NEK2 could be beneficial in controlling metastasis .

Study 1: Anti-Pancreatic Cancer Immunity

- Objective : To evaluate the effects of this compound on PD-L1 expression and immune response in pancreatic tumors.

- Findings : In vivo studies revealed that treatment with this compound significantly decreased PD-L1 levels, enhancing T-cell activation and promoting an anti-tumor immune response. This study highlights the potential for combining NEK2 inhibitors with immunotherapies for improved outcomes in pancreatic cancer patients .

Study 2: Overcoming Chemoresistance

- Objective : To assess the role of NEK2 inhibition in overcoming drug resistance in lymphoma.

- Findings : The use of this compound resulted in decreased expression and activity of MDR1 and MRP transporters, which are associated with drug resistance. This led to increased sensitivity to chemotherapeutic agents such as rapamycin, suggesting that NEK2 inhibitors could be pivotal in treating resistant cancer types .

Comparative Data Table

作用机制

NCL 00017509 通过抑制 NIMA 相关激酶 2 (Nek2) 发挥作用,Nek2 是有丝分裂的关键调节因子。通过与 Nek2 结合,NCL 00017509 阻止了其活性,导致有丝分裂异常和延缓增加。 这种抑制还降低了肿瘤中 PD-L1 的表达,从而促进抗癌免疫反应 .

相似化合物的比较

类似化合物

JH295: 另一个 Nek2 抑制剂 JH295 是不可逆抑制剂,而 NCL 00017509 是可逆抑制剂.

Nek2-IN-5:

独特性

NCL 00017509 由于其对 Nek2 的可逆抑制而脱颖而出,这使得对有丝分裂调节和潜在治疗应用进行更受控的研究。 它能够降低 PD-L1 表达并诱导抗癌免疫反应,进一步突出了其在癌症治疗中的潜力 .

生物活性

NCL00017509 is a potent and reversible inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in critical cellular processes such as mitosis and centrosome separation. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting tumors that exhibit aberrant Nek2 activity.

Overview of Nek2 Kinase

Nek2 plays a crucial role in the cell cycle, specifically during the G2/M transition. It facilitates the separation of centrosomes, which is essential for proper chromosome segregation during cell division. Overexpression of Nek2 is frequently observed in various cancers, contributing to tumorigenesis and resistance to chemotherapeutic agents. Thus, inhibiting Nek2 can enhance the efficacy of cancer treatments by promoting apoptosis in cancer cells that rely on Nek2 for survival .

This compound inhibits Nek2 by binding to its active site, thereby preventing its phosphorylation activities. This inhibition leads to:

- Disruption of centrosome separation : By inhibiting Nek2, this compound prevents the phosphorylation of proteins like rootletin and C-Nap1, which are necessary for centriole separation.

- Induction of cell cycle arrest : The inhibition of Nek2 activity can cause cells to accumulate in the G2 phase, leading to increased susceptibility to DNA-damaging agents.

- Enhanced sensitivity to chemotherapy : this compound has been shown to sensitize cancer cells to various chemotherapeutic drugs, suggesting its potential as a combination therapy agent .

In Vitro Studies

Table 1 summarizes key findings from studies examining the biological activity of this compound:

These studies demonstrate that this compound effectively inhibits cell growth across different cancer cell lines and enhances the efficacy of standard chemotherapeutic agents.

Case Studies

A notable case study involved the application of this compound in a xenograft model using A549 lung cancer cells. The results indicated:

- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.

- Survival Rates : The treatment group exhibited improved survival rates, indicating that targeting Nek2 can have profound effects on tumor progression and patient outcomes.

属性

IUPAC Name |

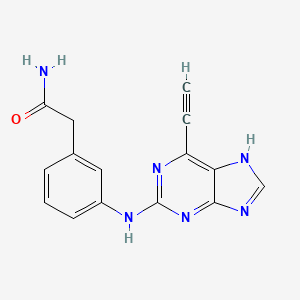

2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLUJHMXCLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。